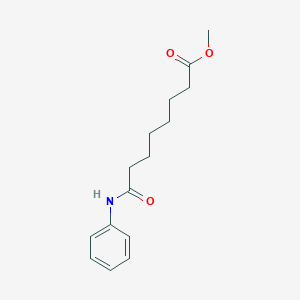

Methyl 8-oxo-8-(phenylamino)octanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 8-anilino-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-19-15(18)12-8-3-2-7-11-14(17)16-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIMVQKYXFBPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460593 | |

| Record name | methyl suberanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162853-41-0 | |

| Record name | methyl suberanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 8 Oxo 8 Phenylamino Octanoate

Established Synthetic Routes and Reaction Optimizations

The traditional synthesis of Methyl 8-oxo-8-(phenylamino)octanoate typically involves a two-step process: the selective mono-esterification of a dicarboxylic acid followed by amidation.

Amidation Reaction Protocols and Yield Enhancement

The formation of the amide bond is a critical step in the synthesis of this compound. A common and effective method is the reaction of a suberic acid monomethyl ester derivative with aniline (B41778). One of the most reliable methods involves the conversion of the carboxylic acid group of suberic acid monomethyl ester into a more reactive acyl chloride.

The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a widely used protocol. youtube.comfishersci.it For the synthesis of this compound, this would involve reacting suberic acid monomethyl ester chloride with aniline. A patent literature source reports that the synthesis of methyl suberanilate (a synonym for the target compound) from the acid chloride of the methyl ester of suberic acid can achieve a yield of at least 70%.

Yield enhancement in these reactions can be achieved by optimizing several parameters, including the choice of base, solvent, and reaction temperature. The use of a slight excess of the acylating agent or the amine can also drive the reaction to completion.

Table 1: Optimization of Amidation Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridine | Dichloromethane (B109758) (DCM) | 0 to rt | 75 |

| 2 | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 82 |

| 3 | Aqueous NaOH | Dichloromethane (DCM) | 0 to rt | 78 |

Note: This table presents representative data based on typical Schotten-Baumann reaction optimizations for N-phenylamides.

Esterification Strategies and Selectivity Control

The synthesis of the starting material, suberic acid monomethyl ester, requires selective esterification of only one of the two carboxylic acid groups of suberic acid. sigmaaldrich.comnih.gov Achieving high selectivity is crucial to avoid the formation of the diester byproduct.

One effective method for selective mono-esterification is the Fischer esterification, where the dicarboxylic acid is reacted with a limited amount of methanol (B129727) in the presence of an acid catalyst. researchgate.net Another approach involves the use of bifunctional alumina (B75360) catalysts, which can provide high selectivity for the monomethyl ester. rsc.orgrsc.org

Table 2: Comparison of Selective Mono-esterification Methods for Suberic Acid

| Method | Catalyst | Solvent | Temperature (°C) | Monoester Yield (%) | Diester Byproduct (%) |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ (cat.) | Methanol (excess) | Reflux | ~60 | ~40 |

| Controlled Fischer | H₂SO₄ (cat.) | Methanol (1.1 eq) | Reflux | ~80 | <15 |

Note: This table illustrates typical yields and selectivities for the mono-esterification of dicarboxylic acids like suberic acid.

Novel and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more environmentally friendly and efficient methods for amide and ester formation.

Catalyst Development and Mechanistic Insights for Synthesis

Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, offering a milder alternative to traditional methods that require the activation of the carboxylic acid. researchgate.netrsc.org The reaction is believed to proceed through the formation of a reactive acyloxyboron intermediate. For the synthesis of this compound, a boronic acid catalyst could facilitate the direct coupling of suberic acid monomethyl ester with aniline. researchgate.net

Enzymatic Synthesis: Lipases are increasingly used as biocatalysts for both esterification and amidation reactions under mild conditions. nih.gov The use of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), could enable the synthesis of this compound in a highly selective and environmentally benign manner. This enzymatic approach often proceeds in non-aqueous solvents to shift the equilibrium towards product formation.

Table 3: Comparison of Novel Catalytic Approaches

| Catalytic System | Reactants | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenylboronic Acid | Suberic acid monomethyl ester, Aniline | Toluene | 80 | ~70-85 |

Note: This table provides plausible data for novel catalytic syntheses of N-phenylamides based on literature for similar reactions.

Green Chemistry Principles Applied to Compound Production

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be achieved through several strategies:

Atom Economy: Catalytic methods, such as those using boronic acids or enzymes, improve atom economy by avoiding the use of stoichiometric activating agents.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key consideration.

Energy Efficiency: Conducting reactions at lower temperatures, as is often possible with enzymatic catalysis, reduces energy consumption.

Waste Reduction: Direct amidation methods generate water as the only byproduct, significantly reducing waste compared to methods that produce salt byproducts. A reported metal-free synthesis of N-aryl amides from acid chlorides in a phosphate (B84403) buffer represents a green approach with easy product isolation. researchgate.net

Isolation and Purification Techniques for High Purity Synthesis

Achieving high purity of this compound is essential for its application in research. The purification strategy depends on the nature of the impurities present after the synthesis.

Recrystallization: This is a common and effective method for purifying solid compounds like N-phenyl amides. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. rochester.edumt.com Common solvent systems for the recrystallization of amides include ethanol, ethyl acetate (B1210297)/hexane (B92381), and toluene. nih.gov

Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. For dicarboxylic acid monoesters and their amide derivatives, reversed-phase HPLC can also be an effective analytical and preparative purification technique.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Suberic acid monomethyl ester |

| Aniline |

| Suberic acid monomethyl ester chloride |

| Pyridine |

| Dichloromethane (DCM) |

| Triethylamine (TEA) |

| Sodium hydroxide |

| Potassium carbonate |

| Acetonitrile |

| Suberic acid |

| Methanol |

| Sulfuric acid |

| Phenylboronic acid |

| Toluene |

| Candida antarctica lipase B (CALB) |

| Heptane |

| 2-methyltetrahydrofuran (2-MeTHF) |

| Cyclopentyl methyl ether (CPME) |

| Ethanol |

| Ethyl acetate |

| Hexane |

Mechanistic Investigations of Reactions Involving Methyl 8 Oxo 8 Phenylamino Octanoate

Detailed Elucidation of Reaction Pathways

The formation of Methyl 8-oxo-8-(phenylamino)octanoate typically involves the acylation of aniline (B41778) with a suitable derivative of suberic acid monomethyl ester. While specific mechanistic studies on this exact transformation are not extensively documented, plausible reaction pathways can be elucidated by analogy to well-established mechanisms for β-keto amide synthesis.

One common route for the formation of β-keto amides is the reaction of an amine with a β-keto ester. In the context of this compound, this would involve the direct reaction of aniline with a derivative of methyl 8-oxooctanoate. The generally accepted mechanism for this transformation is a nucleophilic acyl substitution. The reaction is typically catalyzed by acid or base, or can proceed thermally.

Nucleophilic Acyl Substitution Pathway:

Activation of the Ester: In an acid-catalyzed reaction, the carbonyl oxygen of the ester group is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, the aniline nucleophile is deprotonated to form a more potent nucleophile.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the methyl ester. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the methoxy (B1213986) group, making it a better leaving group (methanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling methanol (B129727) as the leaving group.

Deprotonation: The resulting protonated amide is deprotonated by a base (such as another molecule of aniline or the solvent) to yield the final product, this compound.

An alternative pathway for the synthesis of β-keto amides involves the use of more reactive acylating agents, such as acyl chlorides or mixed anhydrides derived from the corresponding β-keto acid. For instance, the reaction could proceed via an α-oxoketene intermediate, particularly if starting from a Meldrum's acid derivative of suberic acid. researchgate.netfigshare.com This pathway involves the thermal decomposition of the acyl Meldrum's acid to generate a highly reactive α-oxoketene, which is then trapped by aniline to form the β-keto amide. researchgate.netfigshare.com

A proposed mechanism involving an α-oxoketene intermediate is as follows:

Formation of an Acyl Meldrum's Acid: Suberic acid monomethyl ester is first converted to its corresponding acyl Meldrum's acid.

Thermal Decomposition: Upon heating, the acyl Meldrum's acid fragments to release carbon dioxide and acetone, generating a transient α-oxoketene.

Nucleophilic Addition of Aniline: The highly electrophilic ketene (B1206846) is rapidly attacked by the nucleophilic aniline.

Tautomerization: The initially formed enol intermediate tautomerizes to the more stable keto form, yielding this compound.

Kinetic Studies of Key Transformations

The rate law can be expressed as: Rate = k[Methyl Ester][Aniline]

Kinetic studies on the formation of fatty acid anilides have shown that the rate is dependent on the fatty acid chain length and the reaction conditions. For instance, enzymatic catalysis using lipases can significantly enhance the reaction rate. researchgate.net In a study on the formation of fatty acid anilides catalyzed by a rat liver microsomal enzyme, the apparent Km for aniline was found to be 0.019 M, and the Vmax was approximately 17 nmol/mg/hr. researchgate.net

The table below presents hypothetical kinetic data for the formation of a β-keto anilide, illustrating the effect of reactant concentrations on the initial reaction rate. This data is representative of typical second-order kinetics observed in such reactions.

| Experiment | [Methyl 8-oxooctanoate] (mol/L) | [Aniline] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10-5 |

| 2 | 0.2 | 0.1 | 3.0 x 10-5 |

| 3 | 0.1 | 0.2 | 3.0 x 10-5 |

This is a hypothetical data table for illustrative purposes.

Factors that can affect the reaction rate include:

Temperature: Increasing the reaction temperature generally increases the reaction rate, following the Arrhenius equation.

Solvent Polarity: The polarity of the solvent can influence the stability of the transition state and thus affect the reaction rate.

Catalyst: The use of acid, base, or enzymatic catalysts can dramatically increase the rate of reaction by providing an alternative, lower-energy reaction pathway.

Design and Synthesis of Chemically Modified Analogues and Derivatives of Methyl 8 Oxo 8 Phenylamino Octanoate

Structural Modifications and their Influence on Reactivity

The reactivity of Methyl 8-oxo-8-(phenylamino)octanoate is intrinsically linked to its molecular architecture, which features a methyl ester, a secondary amide, and a moderately long aliphatic chain. Modifications to any of these components can significantly alter the compound's chemical behavior, including its nucleophilicity, electrophilicity, and susceptibility to hydrolysis.

The core structure of this compound offers several avenues for structural modification. These changes can be systematically introduced to modulate the compound's reactivity and explore structure-activity relationships for various applications.

Key Loci for Modification:

The Phenyl Ring: The aromatic ring of the anilino moiety is a prime site for substitution. Introducing electron-donating groups (EDGs) such as alkyl or alkoxy groups can increase the electron density on the amide nitrogen, potentially enhancing its nucleophilicity and altering its hydrogen bonding capabilities. Conversely, the introduction of electron-withdrawing groups (EWGs) like nitro or halo groups would decrease the electron density, making the amide proton more acidic and potentially influencing the rotational barrier around the C-N bond.

The Amide N-H Group: The hydrogen atom on the amide nitrogen can be substituted with various alkyl or acyl groups. This modification would eliminate the hydrogen bond donor capability of the amide and introduce steric bulk, which can influence the compound's conformation and intermolecular interactions.

The Carbonyl Group: The amide and ester carbonyl groups are susceptible to nucleophilic attack. The reactivity of these carbonyls can be tuned by the electronic nature of their substituents. For instance, converting the methyl ester to a more reactive thioester or a less reactive tert-butyl ester would directly impact its susceptibility to hydrolysis or aminolysis.

The Aliphatic Chain: The seven-carbon methylene (B1212753) chain can be altered in length, or functional groups can be introduced along its backbone. Introducing unsaturation (double or triple bonds) or cyclic structures within the chain would impart conformational rigidity and could serve as handles for further chemical transformations.

The following table summarizes potential structural modifications and their predicted influence on the reactivity of this compound.

| Modification Site | Modification Type | Anticipated Influence on Reactivity |

| Phenyl Ring | Introduction of Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Increased electron density on the amide nitrogen, potentially enhancing its nucleophilicity. |

| Phenyl Ring | Introduction of Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Decreased electron density on the amide nitrogen, increasing the acidity of the N-H proton. |

| Amide N-H | N-Alkylation or N-Acylation | Elimination of hydrogen bond donor capability; introduction of steric hindrance. |

| Ester Group | Conversion to Thioester | Increased electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack. |

| Ester Group | Conversion to tert-Butyl Ester | Decreased reactivity towards hydrolysis due to steric hindrance. |

| Aliphatic Chain | Introduction of Unsaturation | Provides sites for addition reactions and introduces conformational constraints. |

| Aliphatic Chain | Variation in Chain Length | Alters the hydrophobicity and flexibility of the molecule. |

These modifications are foundational to creating a library of analogues with a spectrum of chemical properties, allowing for the fine-tuning of the molecule for specific scientific investigations.

Synthetic Strategies for Analogous Compounds

The synthesis of analogues of this compound can be achieved through several strategic approaches, primarily revolving around the formation of the central amide bond or the modification of a pre-formed scaffold.

A common and direct method for synthesizing the parent compound and its analogues involves the acylation of an aniline (B41778) derivative with a suitably activated derivative of suberic acid . In a typical procedure, suberic acid monomethyl ester is converted to a more reactive species, such as an acid chloride or an activated ester (e.g., N-hydroxysuccinimide ester). This activated intermediate is then reacted with the desired aniline derivative to form the amide bond. The versatility of this method lies in the commercial availability or straightforward synthesis of a wide variety of substituted anilines, allowing for the generation of a diverse library of analogues with modifications on the phenyl ring.

Alternatively, amide coupling reactions employing standard peptide coupling reagents offer a high-yielding and operationally simple route. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer phosphonium- and uronium-based reagents can efficiently mediate the condensation of suberic acid monomethyl ester with anilines. These methods are often preferred due to their mild reaction conditions and tolerance of a wide range of functional groups.

For analogues with modifications on the aliphatic chain, a different strategy might be employed. For instance, a shorter N-phenyl-ω-amino-α,β-unsaturated ester could undergo a Michael addition with a suitable nucleophile, followed by chain extension. Another approach involves the ring-opening of cyclic precursors . For example, a suitably substituted lactone or lactam could be opened by an aniline derivative to yield the desired acyclic amide.

The table below outlines some synthetic strategies for creating analogues of this compound.

| Synthetic Strategy | Key Reagents/Intermediates | Type of Analogue Produced | Advantages |

| Acylation via Acid Chloride | Suberic acid monomethyl ester chloride, substituted anilines | Analogues with substitutions on the phenyl ring | High reactivity, often leading to high yields. |

| Peptide Coupling | Suberic acid monomethyl ester, substituted anilines, EDC, HOBt | Analogues with substitutions on the phenyl ring | Mild conditions, good functional group tolerance. |

| Michael Addition | N-phenyl-ω-amino-α,β-unsaturated ester, nucleophiles | Analogues with functionalized aliphatic chains | Creates complexity within the aliphatic backbone. |

| Ring-Opening of Lactones | Substituted aniline, lactone | Analogues with varied chain lengths and functionalities | Access to diverse structures from cyclic precursors. |

Regioselective and Stereoselective Synthesis of Derivatives

The introduction of substituents at specific positions (regioselectivity) and with a defined three-dimensional arrangement (stereoselectivity) is crucial for creating structurally precise derivatives of this compound.

Regioselective Synthesis:

Regioselectivity often comes into play when modifying the phenyl ring of the anilino moiety or the aliphatic chain.

On the Phenyl Ring: The directing effects of existing substituents on an aniline precursor will govern the position of newly introduced groups during electrophilic aromatic substitution. For example, starting with a para-substituted aniline will generally direct incoming electrophiles to the ortho positions. To achieve other substitution patterns, one might need to employ more advanced techniques such as directed ortho-metalation or use starting materials with the desired substitution pattern already in place.

On the Aliphatic Chain: Achieving regioselectivity on the flexible methylene chain is more challenging. One strategy involves starting with a precursor that already contains a functional group at a specific position. For example, a derivative of 3-hydroxysuberic acid could be used to introduce a hydroxyl group at a defined position in the final molecule. Another approach is the use of enzymatic catalysis, where enzymes can exhibit high regioselectivity in the hydroxylation or oxidation of specific C-H bonds.

Stereoselective Synthesis:

If a chiral center is introduced into the molecule, for instance, by adding a substituent to the aliphatic chain or using a chiral aniline derivative, controlling the stereochemistry becomes paramount.

Substrate-Controlled Stereoselection: If a starting material is enantiopure, its inherent chirality can direct the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone introduced into the aliphatic chain can be influenced by a nearby chiral center, leading to the preferential formation of one diastereomer over the other.

Reagent-Controlled Stereoselection: The use of chiral reagents or catalysts is a powerful tool for achieving high levels of stereoselectivity. For instance, the asymmetric hydrogenation of an unsaturated precursor using a chiral metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can produce a single enantiomer of the saturated product. Similarly, chiral auxiliaries can be temporarily attached to the molecule to direct a stereoselective transformation, after which the auxiliary is removed.

Recent advances in photoredox catalysis have also opened up new avenues for the stereoselective synthesis of complex amino acid derivatives nih.govrsc.org. These methods allow for the generation of radical intermediates under mild conditions, which can then be trapped in an enantioselective manner nih.govrsc.org.

The development of regioselective and stereoselective synthetic routes is critical for the preparation of well-defined derivatives of this compound, enabling a more precise understanding of how three-dimensional structure influences biological activity or material properties.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Methyl 8 Oxo 8 Phenylamino Octanoate and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, allowing for the calculation of a unique elemental formula.

For Methyl 8-oxo-8-(phenylamino)octanoate, with a molecular formula of C15H21NO3, the expected monoisotopic mass is 263.152144 Da. chemspider.com HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy helps to distinguish the target compound from other potential molecules with the same nominal mass but different elemental compositions.

In addition to determining the parent ion, HRMS can provide information about the fragmentation pattern of the molecule. By inducing fragmentation and analyzing the masses of the resulting fragments, it is possible to deduce the structure of different parts of the molecule. For instance, characteristic fragments for this compound would likely correspond to the loss of the methoxy (B1213986) group (-OCH3) from the ester, cleavage of the amide bond, or fragmentation of the alkyl chain.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C15H22NO3⁺ | 264.15942 |

| [M+Na]⁺ | C15H21NNaO3⁺ | 286.14136 |

| [M-OCH3]⁺ | C14H18NO2⁺ | 232.13321 |

| [C6H5NHCO]⁺ | C7H6NO⁺ | 120.04440 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and how they are connected to each other.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons in different parts of the molecule. The aromatic protons on the phenyl group would typically appear in the downfield region (around 7.0-8.0 ppm). The protons of the methyl group of the ester would be a singlet at approximately 3.6 ppm. The methylene (B1212753) groups of the octanoate (B1194180) chain would give rise to a series of multiplets in the upfield region (around 1.3-2.5 ppm), with the protons adjacent to the carbonyl groups being the most downfield.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The carbonyl carbons of the ester and amide would be the most downfield signals (typically >170 ppm). The carbons of the phenyl ring would appear in the aromatic region (around 120-140 ppm), while the carbons of the alkyl chain and the methoxy group would be found in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.0 - 8.0 | Carbonyl (Amide) | ~172 |

| NH (Amide) | ~8.5 (broad) | Carbonyl (Ester) | ~174 |

| OCH₃ (Ester) | ~3.6 | Aromatic (C₆H₅) | 120 - 140 |

| CH₂ (adjacent to C=O ester) | ~2.3 | OCH₃ (Ester) | ~51 |

| CH₂ (adjacent to C=O amide) | ~2.4 | Aliphatic (CH₂) | 25 - 38 |

| Other Aliphatic (CH₂) | 1.3 - 1.7 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of the specific bonds and functional groups present, making these methods excellent for functional group identification.

The IR spectrum of this compound would be expected to show strong absorption bands for the carbonyl groups. The C=O stretch of the ester would typically appear around 1735 cm⁻¹, while the C=O stretch of the amide (Amide I band) would be observed at a lower frequency, around 1670 cm⁻¹. Other key absorbances would include the N-H stretch of the amide at approximately 3300 cm⁻¹, C-H stretches of the aromatic and aliphatic groups just below and above 3000 cm⁻¹, and the C-N stretch of the amide.

Raman spectroscopy, which relies on inelastic scattering of light, would also be useful for identifying the functional groups. Aromatic ring vibrations often give strong signals in Raman spectra. The C=O stretching vibrations would also be observable, though their intensities might differ from those in the IR spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide | N-H stretch | ~3300 |

| Alkyl | C-H stretch | 2850 - 2960 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Ester | C=O stretch | ~1735 |

| Amide | C=O stretch (Amide I) | ~1670 |

| Amide | N-H bend (Amide II) | ~1550 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Ester | C-O stretch | 1170 - 1250 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the flexible octanoate chain and the relative orientation of the phenyl group.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the amide N-H and carbonyl oxygen atoms, and π-π stacking interactions between the phenyl rings.

This detailed structural information is invaluable for understanding the physical properties of the compound and how it might interact with other molecules.

Computational and Theoretical Chemistry Studies of Methyl 8 Oxo 8 Phenylamino Octanoate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its electronic characteristics. Methods like Density Functional Theory (DFT) are commonly employed for this purpose, providing a balance between computational cost and accuracy. By solving approximations of the Schrödinger equation, these calculations can predict a wide range of molecular properties without the need for empirical data.

For Methyl 8-oxo-8-(phenylamino)octanoate, a typical study would involve geometry optimization using a functional such as B3LYP with a basis set like 6-31G*. This process finds the lowest energy conformation of the molecule, defining its bond lengths, bond angles, and dihedral angles. From this optimized structure, various electronic properties can be calculated. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability, while the MEP map reveals regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Calculated Molecular and Electronic Properties for this compound The following data is illustrative of typical results from a DFT (B3LYP/6-31G) calculation and is not derived from published experimental work.*

| Property | Calculated Value | Description |

|---|---|---|

| Optimized Total Energy | -938.74 Hartrees | The total electronic energy of the molecule in its most stable conformation. |

| HOMO Energy | -6.21 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -0.89 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.32 eV | The energy difference between HOMO and LUMO, indicating chemical stability. |

| Dipole Moment | 3.45 Debye | A measure of the overall polarity of the molecule. |

| Mulliken Charge on Amide Nitrogen | -0.58 e | The partial charge on the nitrogen atom, indicating its nucleophilic character. |

| Mulliken Charge on Ester Carbonyl Carbon | +0.72 e | The partial charge on the carbonyl carbon of the ester, indicating its electrophilic character. |

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For a molecule like this compound, potential reactions include the hydrolysis of the amide or ester linkage. Theoretical studies can map the entire energy landscape for such a transformation, identifying the reactants, products, any intermediates, and the transition states that connect them.

Table 2: Hypothetical Energy Profile for the Hydrolysis of the Amide Bond This table presents illustrative energy values for key points along a proposed reaction coordinate, as would be determined by transition state calculations.

| Reaction Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (Molecule + H₂O) | The starting materials in their optimized ground state. | 0.0 |

| Transition State 1 (TS1) | The energy barrier for the nucleophilic attack of water on the amide carbonyl carbon. | +25.8 |

| Tetrahedral Intermediate | A short-lived intermediate formed after the initial attack. | +12.3 |

| Transition State 2 (TS2) | The energy barrier for the collapse of the intermediate and cleavage of the C-N bond. | +21.5 |

| Products (Carboxylic acid + Aniline) | The final products of the hydrolysis reaction. | -8.7 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of a molecule's dynamic behavior. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or a non-polar solvent) to simulate its behavior in solution. Such a simulation can reveal the molecule's conformational flexibility, showing how the aliphatic chain folds and how the phenyl and methyl ester groups orient themselves over time. Key analyses include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. Furthermore, by analyzing radial distribution functions (RDFs), one can quantify the intermolecular interactions, such as hydrogen bonds between the molecule's amide group and surrounding water molecules.

Table 3: Illustrative Molecular Dynamics Simulation Results in Aqueous Solution The data below represents typical outputs from a 100-nanosecond MD simulation, providing insights into the dynamic behavior of the molecule.

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Average RMSD | 2.1 Å | The average deviation from the initial structure, indicating the molecule explores different conformations but remains structurally stable overall. |

| Peak RMSF (Aliphatic Chain) | 3.5 Å (at C4-C5) | The central part of the octanoate (B1194180) chain shows the highest flexibility. |

| Peak RMSF (Phenyl Group) | 1.5 Å | The phenyl ring is relatively rigid compared to the aliphatic chain. |

| Average Hydrogen Bonds (Amide N-H with Water) | 0.85 | The amide proton is consistently involved in hydrogen bonding with solvent water molecules. |

| Radius of Gyration | 5.8 Å | A measure of the molecule's compactness, suggesting a partially folded conformation in water. |

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with its chemical reactivity. This approach requires a dataset of structurally related compounds with experimentally measured reactivity data (e.g., reaction rate constants).

A QSRR study involving this compound would first require synthesizing and testing a series of analogues where, for instance, the substituent on the phenyl ring is varied (e.g., -Cl, -CH₃, -NO₂). For each analogue, a wide range of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. Statistical methods, such as multiple linear regression, are then used to create an equation that links a subset of these descriptors to the observed reactivity. The resulting model can be used to predict the reactivity of new, untested compounds in the same class.

Table 4: Hypothetical QSRR Model for Amide Hydrolysis Rate Constant (log k) This table illustrates a potential QSRR model and the descriptors used for a series of related phenylamino-octanoates. The data is purely for demonstration purposes.

| QSRR Equation: log(k) = 1.25(σ) - 0.45(LUMO) + 0.02(ASA) - 2.1 | |||

|---|---|---|---|

| Compound (Substituent on Phenyl Ring) | Hammett Constant (σ) | LUMO Energy (eV) | Accessible Surface Area (ASA, Ų) |

| -H (Parent Compound) | 0.00 | -0.89 | 350.5 |

| -Cl (para) | +0.23 | -1.15 | 365.2 |

| -CH₃ (para) | -0.17 | -0.75 | 378.1 |

| -NO₂ (para) | +0.78 | -1.85 | 380.4 |

Applications of Methyl 8 Oxo 8 Phenylamino Octanoate As a Building Block in Complex Organic Synthesis

Utilization in Multi-Step Synthesis Schemes and Retrosynthetic Analysis

Detailed multi-step synthesis schemes or retrosynthetic analyses that feature Methyl 8-oxo-8-(phenylamino)octanoate as a key intermediate or starting material are not described in the available search results. To construct a meaningful discussion on its utility in this context, specific examples from peer-reviewed research would be necessary.

Chemo- and Regioselectivity in Further Chemical Transformations

Information regarding the chemo- and regioselectivity of this compound in subsequent chemical reactions is not available in the provided search results. A thorough understanding of its reactivity would require experimental data from studies investigating its behavior with various reagents and under different reaction conditions.

Future Perspectives and Unexplored Research Avenues in Methyl 8 Oxo 8 Phenylamino Octanoate Chemistry

Development of Next-Generation Synthetic Methodologies

The traditional synthesis of amides often involves the coupling of carboxylic acids and amines, a process that can require harsh conditions or the use of stoichiometric activating agents. researchgate.net Future research on Methyl 8-oxo-8-(phenylamino)octanoate should focus on developing more efficient, sustainable, and atom-economical synthetic routes.

One promising avenue is the use of catalytic acceptorless dehydrogenative coupling reactions. For instance, ruthenium pincer complexes have been shown to catalyze the reaction of epoxides and amines to form amides with the release of hydrogen gas as the only byproduct. nih.gov Applying this to the synthesis of this compound could involve the reaction of a suitable aryl epoxide with an amine, offering a greener alternative to traditional methods. nih.gov

Another innovative approach involves a three-component reaction using isocyanides, alkyl halides, and water. catrin.com This method has been demonstrated to be robust and scalable for producing a variety of amides and could be adapted for the synthesis of the target compound. catrin.com The versatility of this reaction allows for the introduction of diverse functionalities, potentially leading to novel analogs of this compound. catrin.com

Furthermore, the development of modular synthetic platforms could streamline the creation of derivatives. By establishing robust reactions like amide formation, Buchwald-Hartwig cross-coupling, and reductive amination, a library of analogs with varied functionalities could be efficiently synthesized for further study. acs.org

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Acceptorless Dehydrogenative Coupling | Ruthenium pincer complex catalysis; uses epoxides and amines. nih.gov | Atom-economical, environmentally friendly, generates H₂ as the only byproduct. nih.gov |

| Three-Component Reaction | Utilizes isocyanides, alkyl halides, and water. catrin.com | High efficiency, scalability, and allows for late-stage functionalization. catrin.com |

| Modular Synthetic Platforms | Employs a set of robust, well-established reactions. acs.org | Rapid generation of a diverse library of analogs for screening and optimization. acs.org |

Exploration of Unconventional Reactivity and Catalysis

The unique structure of this compound, with its amide and ester functionalities, presents opportunities to explore novel reactivity and catalytic applications.

The amide bond, while generally stable, can be activated for further transformations. Reductive functionalization of the amide group, for example, can lead to the synthesis of highly functionalized amines. frontiersin.org This could be a pathway to novel bioactive compounds derived from the core structure of this compound.

The presence of the long alkyl chain also invites investigation into remote functionalization reactions. Catalytic systems that can selectively functionalize C-H bonds at a distance from the existing functional groups would enable the synthesis of complex molecules that are otherwise difficult to access.

Furthermore, the molecule itself could act as a ligand for metal catalysts. The amide and ester oxygens, along with the nitrogen atom, could coordinate to a metal center, creating a unique catalytic environment. Such a catalyst could be explored in various organic transformations, with the potential for high selectivity due to the specific geometry of the ligand. The development of asymmetric cobalt single-atom catalysts with engineered hydrophobic microenvironments for epoxidation reactions showcases how tuning the catalyst's immediate surroundings can significantly impact its activity and selectivity. acs.org A similar approach could be envisioned for catalysts derived from this compound.

| Research Area | Description | Potential Outcome |

| Reductive Amide Functionalization | Activation and reduction of the amide bond to introduce new functional groups. frontiersin.org | Synthesis of novel functionalized amines and potential bioactive compounds. frontiersin.org |

| Remote C-H Functionalization | Catalytic modification of C-H bonds along the octanoate (B1194180) chain. | Access to complex and diverse molecular architectures. |

| Ligand Development | Use of the molecule as a ligand for transition metal catalysis. | Creation of novel catalysts with unique selectivity profiles. |

| Engineered Catalytic Microenvironments | Modification of the molecular structure to create specific catalytic pockets. acs.org | Enhanced catalytic performance in targeted reactions. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better process control, and higher space-time yields. nih.gov The synthesis of amides, a cornerstone of organic and medicinal chemistry, has been increasingly adapted to flow chemistry conditions. researchgate.netnih.gov

For this compound, a flow-based synthesis could involve pumping a mixture of the corresponding carboxylic acid and amine through a reactor containing an immobilized coupling reagent. thieme-connect.com This approach allows for rapid reaction times, often on the order of seconds to minutes, and facilitates the straightforward synthesis of compound libraries. thieme-connect.com

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, represent the next frontier. amidetech.com Such a system could be programmed to synthesize and purify a range of derivatives of this compound by systematically varying the starting materials. This high-throughput approach would accelerate the discovery of new compounds with desired properties. The optimization of automated synthesis has been successfully applied to complex molecules like amide-linked RNA, demonstrating its potential for challenging synthetic targets. nih.gov

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Continuous synthesis using pumped reagents and immobilized catalysts or reagents. nih.govthieme-connect.com | Enhanced safety, precise control over reaction parameters, and increased efficiency. amidetech.com |

| Automated Synthesis | Integration of flow chemistry with robotics for high-throughput synthesis and purification. amidetech.com | Rapid generation of compound libraries and accelerated discovery of new materials. amidetech.com |

Advanced Characterization Methodologies for Reaction Monitoring and Product Analysis

To fully understand and optimize the synthesis and reactivity of this compound, advanced analytical techniques are indispensable. Real-time reaction monitoring provides crucial insights into reaction kinetics and mechanisms, allowing for rapid optimization.

Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring the progress of a reaction. uvic.ca For instance, in an amidation reaction, one could monitor the disappearance of the starting materials and the appearance of the product in real-time. youtube.com The use of tandem quadrupole mass spectrometry with an Atmospheric Solids Analysis Probe (ASAP) can provide structural information on reaction components in under a minute without sample workup. waters.com

For detailed mechanistic studies, the combination of experimental data with computational modeling is particularly powerful. Density Functional Theory (DFT) calculations can be used to predict reaction pathways and transition state energies, providing a deeper understanding of the observed reactivity. pnas.org The crystallographic data of related compounds, such as Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate, can also offer valuable structural insights. researchgate.net

| Analytical Technique | Application | Information Gained |

| PSI-ESI-MS | Real-time monitoring of reaction intermediates and products. uvic.ca | Insights into reaction mechanisms and kinetics. uvic.ca |

| ASAP-MS | Rapid analysis of reaction mixtures without sample preparation. waters.com | Quick identification of starting materials, intermediates, and products. waters.com |

| NMR Spectroscopy | Quantitative monitoring of product formation. uvic.ca | Reaction rates and yields. uvic.ca |

| DFT Calculations | Computational modeling of reaction pathways. pnas.org | Prediction of transition states and elucidation of reaction mechanisms. pnas.org |

| X-ray Crystallography | Determination of the three-dimensional molecular structure. researchgate.net | Precise bond lengths, angles, and intermolecular interactions. researchgate.net |

Q & A

Q. What are the standard synthetic routes for Methyl 8-oxo-8-(phenylamino)octanoate?

The compound is synthesized via nucleophilic acyl substitution. A common method involves reacting suberic anhydride (1.0 g, 6.4 mmol) with aniline (0.6 mL, 6.4 mmol) in tetrahydrofuran (THF) for 30 minutes, followed by recrystallization from water to yield 8-oxo-8-(phenylamino)octanoic acid (55% yield). Subsequent esterification with methanol under acidic conditions produces the methyl ester .

Q. How is the compound characterized for purity and structural confirmation?

Key characterization methods include:

- Melting Point (mp): 64–65°C (consistent with literature values for the crystalline solid) .

- NMR Spectroscopy: - and -NMR confirm the presence of the phenylamino group and ester functionality.

- Infrared (IR) Spectroscopy: Peaks at ~1700 cm (C=O stretch of ester and ketone) and ~3300 cm (N-H stretch) .

Q. What is the compound’s role in anticancer drug development?

this compound is a key intermediate in synthesizing Vorinostat (SAHA), a histone deacetylase (HDAC) inhibitor. HDAC inhibitors modulate gene expression by altering chromatin structure, making them relevant in oncology .

Q. What solvents and conditions are optimal for its stability during storage?

The compound is stable in anhydrous organic solvents (e.g., THF, DCM) but hydrolyzes in aqueous acidic/basic conditions. Storage at 0–6°C under inert gas (argon) is recommended to prevent degradation .

Advanced Research Questions

Q. How can structural modifications enhance HDAC isoform selectivity?

Introducing substituents on the phenyl group (e.g., benzyl or fluorophenyl) alters binding in HDAC’s 14-Å cavity. For example, methyl 4-benzyl-8-oxo-8-(phenylamino)octanoate (synthesized via Grignard reactions with benzylmagnesium chloride) shows improved selectivity for HDAC6 due to steric and electronic effects .

Q. What methodologies resolve contradictions in synthetic yields across studies?

Discrepancies in yields (e.g., 55% vs. 79%) arise from purification techniques (silica gel chromatography vs. recrystallization) and reaction scalability. Optimization of stoichiometry (e.g., excess aniline) and inert atmosphere conditions (argon) improves reproducibility .

Q. How is isotopic labeling (e.g., 18F^{18}F18F) achieved for pharmacokinetic studies?

Radiosynthesis involves tosylation of hydroxyethyl intermediates (e.g., ethyl 8-oxo-8-((4-(2-(tosyloxy)ethyl)phenyl)amino)octanoate) followed by -fluorination. This requires strict control of temperature (<40°C) and purification via HPLC to achieve >99% radiochemical purity .

Q. What computational models predict binding interactions with HDAC isoforms?

Molecular docking studies using HDAC1/6 crystal structures (PDB: 4BKX, 5EDU) highlight the importance of the phenylamino group’s orientation in the catalytic zinc-binding domain. Modifications to the octanoate chain length (C8) affect binding entropy, as shown in free-energy simulations .

Q. How do structural analogs address solubility challenges in biological assays?

Derivatives with hydrophilic substituents (e.g., tert-butyl esters or acetamido groups) improve aqueous solubility. For example, 2-acetamido-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoate exhibits enhanced cell permeability compared to the parent compound .

Q. What safety protocols mitigate risks during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.